molecular formula C21H30N2O2 B12592354 N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine CAS No. 627520-30-3

N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine

Cat. No.: B12592354
CAS No.: 627520-30-3
M. Wt: 342.5 g/mol
InChI Key: VHULYNRGYFVBLM-UHFFFAOYSA-N
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Description

N’-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine is a chemical compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine typically involves multiple steps. One common route starts with the preparation of 3,4-dimethoxybenzaldehyde, which is then converted to 3,4-dimethoxycinnamic acid. This intermediate is further reduced to 3,4-dimethoxyphenylpropionic acid, which is then converted to 3,4-dimethoxyphenylpropionamide. Finally, the amide is reduced to 3,4-dimethoxyphenethylamine, which is then reacted with 4-phenylbutylamine to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods would also include rigorous purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N’-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce more saturated amines.

Scientific Research Applications

N’-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine involves its interaction with specific molecular targets. These targets could include enzymes or receptors in biological systems. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved could include signal transduction pathways or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

627520-30-3

Molecular Formula

C21H30N2O2

Molecular Weight

342.5 g/mol

IUPAC Name

N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine

InChI

InChI=1S/C21H30N2O2/c1-24-20-12-11-19(16-21(20)25-2)17-23-15-14-22-13-7-6-10-18-8-4-3-5-9-18/h3-5,8-9,11-12,16,22-23H,6-7,10,13-15,17H2,1-2H3

InChI Key

VHULYNRGYFVBLM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNCCNCCCCC2=CC=CC=C2)OC

Origin of Product

United States

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